![molecular formula C7H6Cl2N2O B1405624 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine CAS No. 1429309-52-3](/img/structure/B1405624.png)
2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine
Übersicht
Beschreibung
“2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine” is a chemical compound with the molecular formula C7H6Cl2N2O . It has a molecular weight of 205.041 . This compound is used as a reagent in the synthesis of substituted pyrimidinediamines .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6Cl2N2O/c1-8(2)5-4(3-13-8)6(9)12-7(10)11-5/h3H2,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
“this compound” is used as a reagent in the synthesis of substituted pyrimidinediamines . These compounds are potent dual BRD4-kinase inhibitors and have potential applications in cancer treatment .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 205.041 . .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2,4-Dichloro-5-methoxy-pyrimidine, closely related to the subject compound, is a novel intermediate in pyrimidine synthesis, offering a high yield and purity through cyclization and chloridization processes (Liu Guo-ji, 2009).
- The compound is involved in the synthesis of antitumor agents, specifically pyrido[2,3-d]pyrimidines, demonstrating its potential in medicinal chemistry (E. Grivsky et al., 1980).
- It serves as an intermediate for pyrimido[5,4-d]pyrimidine derivatives, crucial for nucleophilic substitution reactions (N. E. Britikova & A. Elina, 1977).
Applications in Organic Chemistry
- 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine and related compounds are used in developing various pyrimidine systems, highlighting their versatility in organic synthesis (D. Richter et al., 2013).
- These compounds are key intermediates in small molecule anticancer drugs, underlining their importance in pharmaceutical research (Zhihui Zhou et al., 2019).
Biological and Medicinal Research
- They have been used to synthesize new classes of compounds with potential antibacterial activity, suggesting their utility in developing new antibiotics (Y. Etemadi et al., 2016).
- The compound has been involved in the synthesis of pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines, further emphasizing its role in the creation of novel biochemical molecules (I. Kulakov et al., 2009).
Advanced Material Science and Molecular Research
- It is pivotal in studies of molecular and electronic structures, offering insights into the stability and reactivity of pyrimidine derivatives (O. Shishkin & D. Antonov, 1996).
- The compound assists in understanding the structures of pyrimidines and purines, which is fundamental in the field of crystallography and molecular biology (C. Clews & W. Cochran, 1948).
Innovative Synthesis Techniques
- It serves as a scaffold for creating substituted or fused pyrimidine derivatives, showing its versatility in synthetic chemistry (Paolo Vincetti et al., 2019).
- The compound is used in generating novel crown-containing hydrogen-bonded supramolecular assemblies, indicating its use in supramolecular chemistry (M. Fonari et al., 2004).
Safety and Hazards
The safety information for “2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It is used as a reagent in the synthesis of substituted pyrimidinediamines, which are potent dual brd4-kinase inhibitors . BRD4, or Bromodomain-containing protein 4, is a protein that plays a key role in various cellular processes, including cell growth, inflammation, and cancer progression.
Action Environment
It is recommended to be stored under an inert atmosphere (nitrogen or argon) at 2-8°c .
Eigenschaften
IUPAC Name |
2,4-dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3-5-4(2-12-3)6(8)11-7(9)10-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPKTOFGMNIWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CO1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



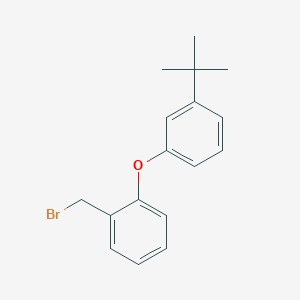




![Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405547.png)
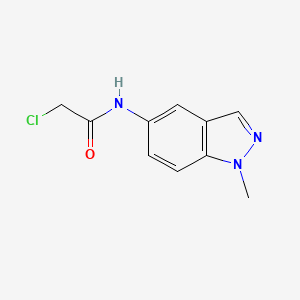
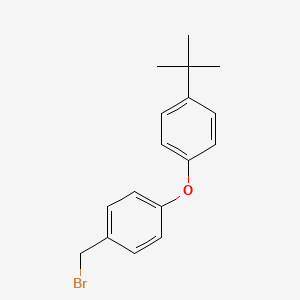
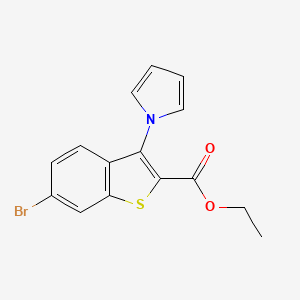
![3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1405553.png)
![2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide](/img/structure/B1405554.png)
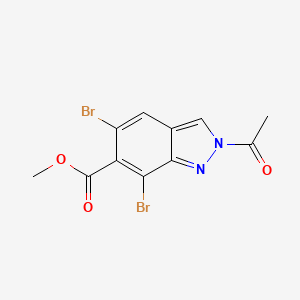

![Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405563.png)